molecular formula C26H36Cl2N8O B607580 G1T38 dihydrochloride CAS No. 2097938-59-3

G1T38 dihydrochloride

Cat. No. B607580
M. Wt: 547.52
InChI Key: IUIVDLVJNPANBY-UHFFFAOYSA-N
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Description

G1T38, also known as Lerociclib, is a potent, selective, and orally bioavailable CDK4/6 inhibitor . It is being developed as a potential treatment for hormone receptor-positive (HR+) human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer . It has shown promising results in preclinical models of non-small cell lung cancer (NSCLC) as well .


Physical And Chemical Properties Analysis

The molecular weight of G1T38 dihydrochloride is 547.529 . Unfortunately, the specific physical and chemical properties of G1T38 dihydrochloride are not available in the retrieved data.

Scientific Research Applications

1. Antineoplastic Agent for CDK4/6 Sensitive Tumors

G1T38 dihydrochloride is being explored as a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). This novel oral antineoplastic agent shows promise in treating estrogen receptor-positive (ER+) breast cancer. Preclinical studies indicate that G1T38 inhibits tumor proliferation in various CDK4/6-dependent tumors, including breast, melanoma, leukemia, and lymphoma cells, while minimizing side effects like severe neutropenia. Its unique pharmacokinetic and pharmacodynamic properties could make it a valuable continuous oral antineoplastic agent (Bisi et al., 2017).

2. Antitumor Activity in Breast Cancer

G1T38 has been investigated for its antitumor activities in animal models of endocrine-resistant breast cancer. This research suggests that G1T38, especially when combined with other compounds like G1T48, a selective estrogen receptor degrader (SERD), can significantly inhibit tumor growth in models of tamoxifen and aromatase resistance. G1T38's efficacy in these models points to its potential role in treating various forms of breast cancer resistant to current endocrine therapies (Wardell et al., 2017).

Future Directions

G1T38 is currently in clinical development and has shown promise in preclinical models of NSCLC . It has been found to delay acquired resistance to targeted therapies in these models . A safety, pharmacokinetics, and efficacy study of G1T38 in combination with osimertinib is scheduled for patients with EGFR-mutant, T790M-positive NSCLC . Further studies are ongoing to investigate the combination of G1T38 with targeted therapies in NSCLC murine models harboring alterations in KRAS, ALK, and BRAF .

properties

IUPAC Name

4-[[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N8O.2ClH/c1-18(2)32-10-12-33(13-11-32)20-6-7-22(27-16-20)30-25-28-15-19-14-21-24(35)29-17-26(8-4-3-5-9-26)34(21)23(19)31-25;;/h6-7,14-16,18H,3-5,8-13,17H2,1-2H3,(H,29,35)(H,27,28,30,31);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIVDLVJNPANBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36Cl2N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

G1T38 dihydrochloride

CAS RN

2097938-59-3
Record name G1T38 dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097938593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name G1T38 DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z16QQQ3HA6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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